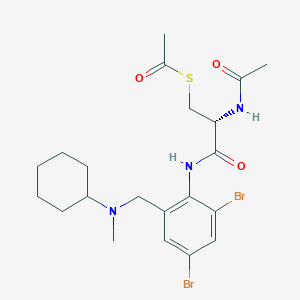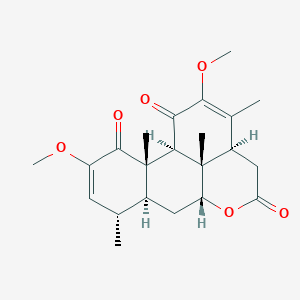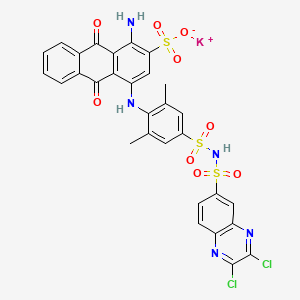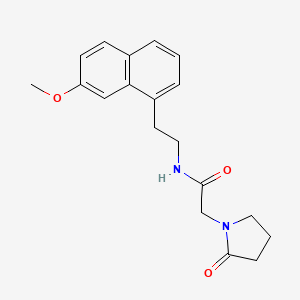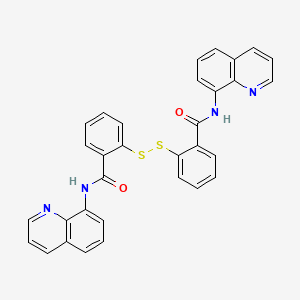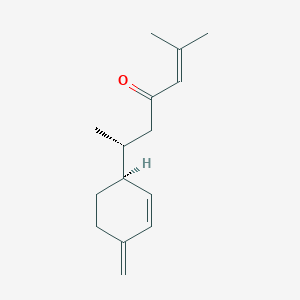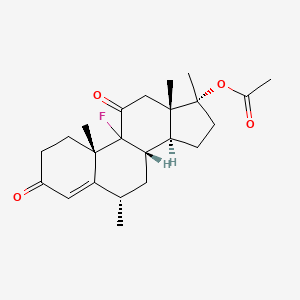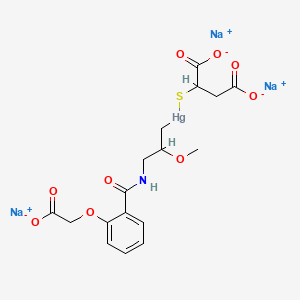
N-(2-Methoxy-3-(1,2-dicarboxyethylthiomercuri)propyl)-o-carboxymethyl salicylamide trisodium
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-Methoxy-3-(1,2-dicarboxyethylthiomercuri)propyl)-o-carboxymethyl salicylamide trisodium is a complex organomercury compound It is characterized by the presence of a mercurial group attached to a salicylamide structure, which is further modified with methoxy and carboxymethyl groups
Vorbereitungsmethoden
The synthesis of N-(2-Methoxy-3-(1,2-dicarboxyethylthiomercuri)propyl)-o-carboxymethyl salicylamide trisodium involves several steps. The starting materials typically include salicylamide, methoxy compounds, and mercurial reagents. The reaction conditions often require controlled temperatures and pH levels to ensure the proper formation of the desired product. Industrial production methods may involve large-scale reactions in specialized reactors to maintain the purity and yield of the compound .
Analyse Chemischer Reaktionen
N-(2-Methoxy-3-(1,2-dicarboxyethylthiomercuri)propyl)-o-carboxymethyl salicylamide trisodium undergoes various chemical reactions, including:
Oxidation: The mercurial group can be oxidized under specific conditions, leading to the formation of different oxidation states of mercury.
Reduction: Reduction reactions can convert the mercurial group to a lower oxidation state, often using reducing agents like sodium borohydride.
Substitution: The compound can undergo substitution reactions where the methoxy or carboxymethyl groups are replaced by other functional groups. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various acids and bases. .
Wissenschaftliche Forschungsanwendungen
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in certain chemical reactions.
Biology: The compound has been studied for its antimicrobial properties and potential use in biological assays.
Medicine: Research has investigated its potential as a therapeutic agent, particularly for its antimicrobial and anti-inflammatory effects.
Industry: It is used in the production of specialized materials and as a stabilizer in certain industrial processes
Wirkmechanismus
The mechanism of action of N-(2-Methoxy-3-(1,2-dicarboxyethylthiomercuri)propyl)-o-carboxymethyl salicylamide trisodium involves its interaction with biological molecules. The mercurial group can bind to thiol groups in proteins, leading to the inhibition of enzyme activity. This interaction can disrupt cellular processes and has been utilized in antimicrobial applications. The compound’s effects are mediated through its ability to modify protein structures and interfere with metabolic pathways .
Vergleich Mit ähnlichen Verbindungen
N-(2-Methoxy-3-(1,2-dicarboxyethylthiomercuri)propyl)-o-carboxymethyl salicylamide trisodium can be compared to other organomercury compounds, such as:
Thiomersal: A well-known organomercury compound used as a preservative in vaccines.
Phenylmercuric acetate: Used as a fungicide and antiseptic.
Eigenschaften
CAS-Nummer |
67479-01-0 |
|---|---|
Molekularformel |
C17H18HgNNa3O9S |
Molekulargewicht |
682.0 g/mol |
IUPAC-Name |
trisodium;[3-[[2-(carboxylatomethoxy)benzoyl]amino]-2-methoxypropyl]-(1,2-dicarboxylatoethylsulfanyl)mercury |
InChI |
InChI=1S/C13H16NO5.C4H6O4S.Hg.3Na/c1-9(18-2)7-14-13(17)10-5-3-4-6-11(10)19-8-12(15)16;5-3(6)1-2(9)4(7)8;;;;/h3-6,9H,1,7-8H2,2H3,(H,14,17)(H,15,16);2,9H,1H2,(H,5,6)(H,7,8);;;;/q;;4*+1/p-4 |
InChI-Schlüssel |
ISZLALPZPVGDHQ-UHFFFAOYSA-J |
Kanonische SMILES |
COC(CNC(=O)C1=CC=CC=C1OCC(=O)[O-])C[Hg]SC(CC(=O)[O-])C(=O)[O-].[Na+].[Na+].[Na+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


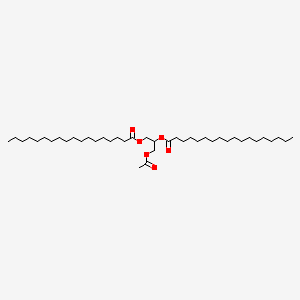
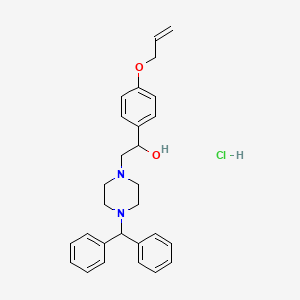
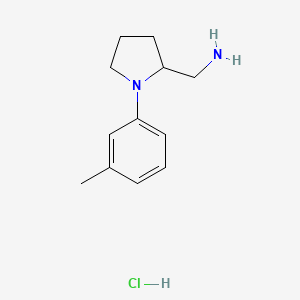

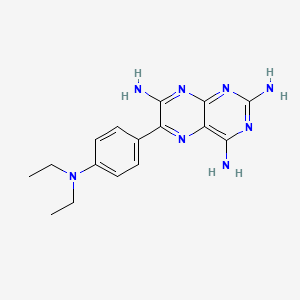
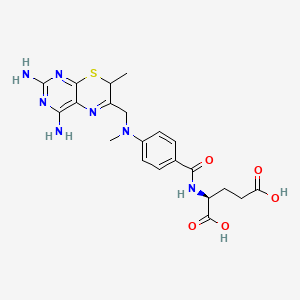
![[(3S,3aR,6S,6aS)-3-(diethylamino)-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-6-yl] nitrate;hydrochloride](/img/structure/B12779314.png)
